molecular formula C7H4FNS2 B180428 5-Fluoro-2-mercaptobenzothiazole CAS No. 155559-81-2

5-Fluoro-2-mercaptobenzothiazole

Cat. No.: B180428
CAS No.: 155559-81-2
M. Wt: 185.2 g/mol
InChI Key: JXMNNMYCHOHEDG-UHFFFAOYSA-N
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Description

5-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4FNS2. It is a derivative of benzothiazole, where a fluorine atom is substituted at the 5th position and a mercapto group (-SH) is attached to the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

5-Fluoro-2-mercaptobenzothiazole, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways, making them effective targets for antibacterial agents.

Mode of Action

This inhibition can disrupt essential biological processes, resulting in the death of the bacterial cells .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of this compound. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of MurB can interfere with cell wall synthesis. Similarly, inhibition of metabolic enzymes can disrupt essential metabolic pathways, leading to cell death .

Result of Action

The result of this compound’s action is the inhibition of essential biological processes in bacterial cells, leading to cell death . This makes it a potential candidate for the development of novel antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with fluorinated reagents. One common method is the reaction of 2-aminothiophenol with 5-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate this compound .

Industrial Production Methods

Industrial production of this compound often employs high-temperature reactions and the use of catalysts to enhance yield and efficiency. The process may involve the use of solvents like dioxane and the application of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-mercaptobenzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-mercaptobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNNMYCHOHEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379079
Record name 5-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155559-81-2
Record name 5-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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